Vinyl glucopyranoside
Description
Contextualization within Modern Carbohydrate Chemistry
In the landscape of modern carbohydrate chemistry, the synthesis of complex glycans and glycoconjugates remains a formidable challenge. Vinyl glucopyranoside offers a valuable tool to address this challenge by providing a stable yet readily activatable glycosyl donor. The vinyl group can participate in a variety of chemical transformations, including polymerization and glycosylation reactions, making it a highly sought-after intermediate. Its utility is underscored by the development of numerous synthetic strategies, both chemical and enzymatic, to access this key compound. These methods often focus on achieving high yields and stereoselectivity, which are crucial for the synthesis of biologically relevant molecules.
Academic Significance in Glycoscience and Related Disciplines
The academic significance of this compound extends across several scientific disciplines. In glycoscience, it is instrumental in the construction of neoglycoconjugates and glycopolymers, which are used to probe carbohydrate-protein interactions, mimic cell-surface glycans, and develop novel biomaterials. The ability to create polymers with pendant glucose moieties allows researchers to study the "cluster effect" or "glyco-cluster effect," where multivalent carbohydrate ligands exhibit significantly enhanced binding to their protein receptors. This has profound implications for understanding cell adhesion, signaling, and pathogen recognition. In polymer chemistry, this compound serves as a key monomer for the synthesis of biocompatible and biodegradable polymers with potential applications in drug delivery, tissue engineering, and biomedical devices.
The synthesis of this compound can be achieved through various chemical and enzymatic routes. Chemical methods often involve the use of transition metal catalysts, such as palladium, for transvinylation reactions. Chemoenzymatic approaches, on the other hand, utilize enzymes like lipases to achieve regioselective vinylation, often under milder reaction conditions.
For instance, the glycomonomer 6-O-vinyladipoyl-D-glucopyranose has been synthesized via lipase-catalyzed transesterification of divinyladipate with α-D-glucopyranose. researchgate.net This chemoenzymatic route provides good yields of the desired 6-O regioisomer. researchgate.net Subsequent controlled radical polymerization of this unprotected monomer can yield well-defined glycopolymers. researchgate.net
Table 1: Synthesis and Polymerization of a this compound Derivative
| Entry | Monomer | Synthesis Method | Polymerization Method | Mn (kDa) | Polydispersity (PDI) | Reference |
| 1 | 6-O-vinyladipoyl-D-glucopyranose | Lipase-catalyzed transesterification | RAFT polymerization (xanthate) | 17 | 1.10 | researchgate.net |
| 2 | 6-O-vinyladipoyl-D-glucopyranose | Lipase-catalyzed transesterification | RAFT polymerization (dithiocarbamate) | 19 | 1.10 | researchgate.net |
Mn = Number-average molecular weight; PDI = Polydispersity Index; RAFT = Reversible Addition-Fragmentation chain Transfer.
Vinyl glycosides, including this compound, are also valuable as "latent-active" glycosyl donors in oligosaccharide synthesis. This strategy involves the isomerization of a more stable precursor, such as an allyl glycoside, into the reactive vinyl glycoside immediately before the glycosylation step. This approach allows for the construction of complex oligosaccharides in a convergent manner. researchgate.net
The versatility of this compound is further demonstrated by its use in the synthesis of various functional materials. For example, glycopolymers derived from vinyl sugars have been explored for their potential in creating environmentally friendly materials from renewable resources and as physiologically active materials that can mimic carbohydrates on cell surfaces. unifi.it
Structure
2D Structure
3D Structure
Properties
CAS No. |
10095-76-8 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-ethenoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h2,4-12H,1,3H2/t4-,5-,6+,7-,8+/m1/s1 |
InChI Key |
RSDMPVNLUKICCT-CBQIKETKSA-N |
SMILES |
C=COC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
C=CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C=COC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
vinyl D-glucopyranoside vinyl glucopyranoside vinyl-glucoside |
Origin of Product |
United States |
Synthetic Methodologies for Vinyl Glucopyranoside and Its Functional Derivatives
Chemical Synthesis Approaches
The chemical synthesis of vinyl glucopyranoside is a multifaceted challenge that necessitates precise control over stereochemistry and regioselectivity. Chemists have devised several ingenious approaches, leveraging olefination reactions, strategic glycosidations, and the careful orchestration of protecting groups to achieve the desired product.
Regioselective Glycosidation Strategies
Regioselective glycosidation aims to form the glycosidic bond at a specific hydroxyl group of the glucose molecule. In the context of this compound, this typically involves the anomeric (C-1) position.
One established method involves the reaction of a fully protected glycosyl donor, such as tetra-O-acetyl-α-D-glucopyranosyl bromide, with α-mercuriated carbonyl compounds, which provides efficient access to acetylated vinyl β-D-glucopyranosides. rsc.org Another approach utilizes activated stannylene acetals as intermediates. For instance, reacting methyl 4,6-O-benzylidene-α-D-glucopyranoside with dibutyltin (B87310) oxide forms a dibutylstannylene acetal (B89532), which can then be regioselectively reacted with reagents like acryloyl chloride to introduce a vinyl-containing group at a specific hydroxyl position. mdpi.com
Modern photocatalytic methods have also been employed for the synthesis of C-vinyl glycosides. These reactions can involve the coupling of glycosyl halides with various vinyl partners, such as vinyl sulfones or α-trifluoromethylstyrenes, using photoredox catalysts like Ir-1 or Ru(bpy)₃Cl₂ in conjunction with nickel co-catalysts. rsc.org These methods offer alternative pathways, particularly for creating carbon-carbon bonds at the anomeric center. rsc.org
Olefination and Vinylating Reactions
Olefination reactions are a cornerstone of this compound synthesis, converting an anomeric carbonyl-containing precursor into the target vinyl ether.
A highly successful and versatile method is the Tebbe olefination of 1-O-formyl glycosides. acs.orgacs.org This reaction can be performed on anomerically pure formyl esters, yielding the corresponding 1-O-vinyl glycosides in good yields without anomerization. acs.org A key advantage is its compatibility with various functional groups, including common ester protecting groups like acetates and benzoates, where the anomeric formate (B1220265) group is regioselectively converted to the olefin. researchgate.net
Other olefination methods have also been explored. The Julia-Lythgoe-Kocienski olefination, using α-carbohydrated pyridinyl sulfones, provides a one-pot protocol to generate glycosidic enol ethers. researchgate.net While Wittig olefination of 1-O-formyl glycosides was reported to be unsuccessful, the Petasis olefination has been used to create methyl-substituted 1-O-vinyl glycosides (isopropenyl glycosides) from 1-O-acetyl glycosides. acs.org
Table 1: Comparison of Olefination Reactions for this compound Synthesis
| Olefination Method | Precursor | Reagent | Key Features | Reference |
|---|---|---|---|---|
| Tebbe Olefination | 1-O-Formyl Glycoside | Tebbe Reagent | Good yields, anomerically pure products, compatible with ester protecting groups. | acs.orgacs.orgresearchgate.net |
| Petasis Olefination | 1-O-Acetyl Glycoside | Petasis Reagent | Synthesizes methyl-substituted vinyl glycosides (isopropenyl glycosides). | acs.org |
| Julia-Lythgoe-Kocienski Olefination | α-Carbohydrated Pyridinyl Sulfones | Aldehydes, KOH | One-pot protocol to afford glycosidic enol ethers. | researchgate.net |
Protective Group Chemistry in this compound Synthesis
The synthesis of any complex carbohydrate derivative is critically dependent on the strategic use of protecting groups to mask reactive hydroxyl groups and direct reactions to a specific site. organic-chemistry.orgnih.gov This is essential to prevent unwanted side reactions and control regioselectivity. nih.govwikipedia.org
In the synthesis of this compound, hydroxyl groups at positions 2, 3, 4, and 6 are typically protected while the anomeric hydroxyl (or a precursor) is manipulated. Common "permanent" protecting groups, intended to remain until the final synthesis stages, include benzyl (B1604629) (Bn) ethers. nih.govlookchem.com "Temporary" groups, which can be removed at intermediate steps, include silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) or acyl groups like acetyl (Ac) and benzoyl (Bz). researchgate.netnih.gov
The choice of protecting groups must be carefully planned to ensure they are stable under the reaction conditions of subsequent steps but can be removed selectively when needed—a concept known as an orthogonal strategy. organic-chemistry.orgwikipedia.org For example, benzyl groups are typically removed by catalytic hydrogenation, while acetyl groups are removed by base treatment, allowing for selective deprotection. nih.gov In some syntheses, acetal protecting groups like ethoxyethyl (EE) and methoxypropyl (MOP) have been used, as they are stable under the harsh basic conditions required for certain C-1 metalation reactions. acs.org
Table 2: Common Protecting Groups in Glucopyranoside Synthesis
| Protecting Group | Abbreviation | Common Introduction Reagents | Removal Conditions | Reference |
|---|---|---|---|---|
| Benzyl | Bn | Benzyl bromide, NaH | Catalytic Hydrogenolysis (H₂, Pd/C) | nih.gov |
| Acetyl | Ac | Acetic anhydride (B1165640), pyridine | Basic hydrolysis (e.g., NaOMe in MeOH) | acs.org |
| Benzoyl | Bz | Benzoyl chloride, pyridine | Basic hydrolysis | acs.org |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or acid | nih.govwikipedia.org |
| Ethoxyethyl | EE | Ethyl vinyl ether, pyridinium (B92312) tosylate | Mild acid | acs.org |
| Methoxypropyl | MOP | 2-Methoxypropene, pyridinium tosylate | Mild acid | acs.org |
Catalytic Methods for this compound Formation
Transition metal catalysis plays a significant role in several efficient methods for synthesizing vinyl glycosides, primarily through transfer vinylation. This process involves the transfer of a vinyl group from a vinyl donor, such as a vinyl ether or vinyl acetate (B1210297), to the sugar's hydroxyl group. researchgate.netresearchgate.net
Palladium-based catalysts are particularly effective. An air-stable catalyst, (4,7-diphenyl-1,10-phenanthroline)Pd(OOCCF₃)₂, prepared in situ, can conveniently synthesize sugar vinyl ethers and vinyl glycosides using butyl vinyl ether as both the vinyl source and the solvent. researchgate.net Iridium-catalyzed transfer vinylation has also been developed, offering high selectivity and the advantage of using only catalytic amounts of base. researchgate.net
Historically, mercury salts were among the first catalysts used for transfer vinylation, employing vinyl acetate as the vinylating agent. researchgate.net Another approach involves the reaction of glycosyl halides with α-mercuriated carbonyl compounds to form vinyl β-D-glucopyranosides. rsc.org More recently, photocatalytic Heck-type reactions using palladium catalysts have been used to couple ester-protected pyranosyl bromides with styrene (B11656) derivatives to yield C-vinyl glycosides. rsc.org
Table 3: Catalytic Systems for this compound Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| (4,7-Ph₂-phen)Pd(OOCCF₃)₂ | Transfer Vinylation | Air-stable catalyst, uses butyl vinyl ether as vinyl source and solvent. | researchgate.net |
| Iridium Complex | Transfer Vinylation | Uses catalytic base, high selectivity, suppresses acetal formation. | researchgate.net |
| Mercury Acetate / Sulfuric Acid | Transfer Vinylation | Early method using vinyl acetate as the vinylating agent. | researchgate.net |
| Pd(Xantphos) / Blue LED | Heck-type Coupling | Couples glycosyl bromides with styrenes to form C-vinyl glycosides. | rsc.org |
Enzymatic Synthesis and Biocatalytic Pathways
Enzymatic methods offer a green and highly selective alternative to chemical synthesis, often proceeding under mild conditions without the need for extensive protecting group manipulations. mdpi.comsigmaaldrich.com
The synthesis of functionalized this compound derivatives has been successfully achieved using biocatalysis. A notable example is the synthesis of the glycomonomer 6-O-vinyladipoyl-D-glucopyranose. This reaction is accomplished via lipase-catalyzed transesterification between divinyladipate and α-D-glucopyranose in an organic solvent. nih.govacs.org The lipase (B570770) demonstrates high regioselectivity, preferentially acylating the primary C-6 hydroxyl group of the unprotected glucose. nih.govmdpi.com This enzymatic approach is highly efficient for producing sugar-based vinyl ester monomers. mdpi.com
Glycosyltransferase-Mediated Synthesis
Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds with exceptional stereo- and regioselectivity. mdpi.combuct.edu.cn They transfer a sugar moiety from an activated nucleotide-sugar donor (e.g., UDP-glucose) to an acceptor molecule. sigmaaldrich.comnih.gov The fidelity of glycan synthesis in nature is ensured by the catalytic templates of these enzymes, which bind acceptor substrates and precisely orient a specific hydroxyl group for reaction. nih.gov
While the direct synthesis of 1-O-vinyl glucopyranoside by a glycosyltransferase is not a commonly cited pathway, the high specificity of these enzymes makes them powerful tools in glycochemistry. sigmaaldrich.combuct.edu.cn Their utility has been demonstrated in the synthesis of complex oligosaccharides and glycoconjugates. mdpi.comnih.gov The promiscuity of some GTs towards both donor and acceptor substrates has been exploited to create non-natural glycosidic linkages. nih.gov For example, bovine β4GalT1 has been shown to transfer glucose from UDP-Glc to produce β-1,4 linkages, and Neisseria meningitidis glycosyltransferase LgtB can polymerize glucose from UDP-glucose. nih.gov This suggests the potential for engineering a GT or finding a naturally promiscuous one that could accept a vinyl-containing alcohol as an acceptor, thereby enabling a direct biocatalytic route to this compound.
Lipase-Catalyzed Transesterification and Esterification for this compound Production
The enzymatic synthesis of this compound and its functional derivatives predominantly employs lipases through transesterification and esterification reactions. These biocatalytic methods offer significant advantages over traditional chemical syntheses, including high regioselectivity, milder reaction conditions, and reduced formation of byproducts. embrapa.brnih.gov
Transesterification is a widely favored method for producing this compound derivatives. mdpi.com This process involves the transfer of an acyl group from a vinyl ester, such as vinyl adipate (B1204190) or vinyl cinnamate (B1238496), to a glucose molecule. acs.orgnih.gov Vinyl esters are often preferred as acyl donors over free fatty acids because they result in an irreversible reaction, as the co-product, an enol, tautomerizes to a volatile aldehyde that can be easily removed from the reaction medium. mdpi.comresearchgate.net This irreversibility drives the reaction equilibrium towards the product, often leading to higher yields. For instance, the glycomonomer 6-O-vinyladipoyl-d-glucopyranose was successfully prepared through the lipase-catalyzed transesterification of divinyladipate with α-d-glucopyranose. acs.org Similarly, arbutin (B1665170) cinnamate has been synthesized from arbutin and vinyl cinnamate using a bacterial lipase in acetonitrile. nih.govtandfonline.comtandfonline.com
Esterification, the reaction between a carboxylic acid and an alcohol, is another viable route, though it can be prone to challenges such as water management, which can promote the reverse hydrolytic reaction. mdpi.com However, lipase-catalyzed esterification remains a crucial technique. For example, the direct esterification of ibuprofen (B1674241) and methyl alpha-D-glucopyranoside has been investigated using Novozym 435, a commercially available immobilized lipase B from Candida antarctica. researchgate.net
The choice of enzyme is critical to the success of the synthesis. Lipases from various microbial sources, including Candida antarctica (CALB), Aspergillus niger, and Pseudomonas cepacia, have been effectively used. mdpi.commdpi.comresearchgate.net CALB, often in its immobilized form as Novozym 435, is particularly noted for its high activity and stability in organic solvents. researchgate.net The regioselectivity of lipases is a key advantage, often directing the acylation to the primary hydroxyl group at the C-6 position of the glucopyranose ring, thus minimizing the need for complex protection and deprotection steps that are common in chemical synthesis. embrapa.brrsc.org
The reaction medium also plays a pivotal role. Organic solvents like acetonitrile, acetone, and 2-methyl-2-butanol (B152257) (2M2B) are commonly used to solubilize the substrates. acs.orgnih.govmdpi.com In some cases, co-solvents such as dimethyl sulfoxide (B87167) (DMSO) are added to enhance the solubility of glucose and improve reaction yields. mdpi.com
Table 1: Examples of Lipase-Catalyzed Synthesis of this compound Derivatives
| Product | Enzyme | Acyl Donor | Substrate | Solvent | Yield | Reference |
| 6-O-vinyladipoyl-d-glucopyranose | Lipase | Divinyladipate | α-d-glucopyranose | Acetonitrile, Acetone | Good | acs.org |
| Arbutin cinnamate | Bacterial lipase | Vinyl cinnamate | Arbutin | Acetonitrile | 28% | tandfonline.com |
| 6-O-lauroyl-D-glucopyranose | Aspergillus niger lipase | Vinyl laurate | D-glucose | 2M2B | 53% | mdpi.com |
| Glucose laurate | Lipozyme TLIM | Vinyl laurate | Glucose | IL/2M2B bisolvent | High | mdpi.com |
| Ibuprofen methyl α-D-glucopyranoside ester | Novozym 435 | Ibuprofen | Methyl α-D-glucopyranoside | Acetonitrile | - | researchgate.net |
Optimization of Bioreaction Conditions and Selectivity
The efficiency and selectivity of lipase-catalyzed reactions for producing this compound are highly dependent on several interconnected parameters. mdpi.com Optimizing these conditions is crucial for maximizing product yield and ensuring the desired regioselectivity.
Temperature: Lipases generally exhibit optimal activity within a specific temperature range, typically between 40°C and 60°C. mdpi.com For instance, the synthesis of 6-O-lauroyl-D-glucopyranose using Aspergillus niger lipase showed the highest yield at 56°C, with a significant drop in yield observed at 68°C due to thermal denaturation of the enzyme. mdpi.com
Solvent and Water Activity: The choice of solvent is critical as it affects substrate solubility and enzyme activity. researchgate.net While organic solvents are common, the small amount of water associated with the enzyme, known as water activity (aw), is essential for maintaining the enzyme's catalytically active conformation. mdpi.comresearchgate.net However, excessive water can lead to hydrolysis of the ester product. researchgate.net The use of molecular sieves is a common strategy to control the water content in the reaction medium. mdpi.com Some studies have explored solvent-free systems or the use of ionic liquids and deep eutectic solvents as greener alternatives. researchgate.netejbiotechnology.info
Substrate Molar Ratio: The molar ratio of the acyl donor to the glucose acceptor can significantly influence the reaction equilibrium and yield. nih.gov An excess of the acyl donor is often used to drive the reaction forward. For example, in the synthesis of 6-O-lauroyl-D-glucopyranose, a D-glucose to acyl chain ratio of 1:3 was found to be optimal. mdpi.com
Enzyme Immobilization: Immobilizing the lipase on a solid support can enhance its stability, prevent denaturation from mechanical stress (e.g., stirring), and facilitate its recovery and reuse, which is economically advantageous for industrial applications. mdpi.comejbiotechnology.info
Selectivity: A major advantage of enzymatic synthesis is the high regioselectivity, with lipases typically favoring the acylation of the primary hydroxyl group at the C-6 position of the glucopyranoside. rsc.orgdiva-portal.org This selectivity avoids the need for protecting groups. However, reaction conditions can sometimes influence this selectivity. The addition of co-solvents like DMSO, while increasing yields, has been observed to decrease the selectivity of the reaction. mdpi.com The nature of the acyl donor and the substrate can also impact which hydroxyl group is acylated. embrapa.br
Table 2: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Effect on Reaction | Optimized Condition Example | Reference |
| Temperature | Affects enzyme activity and stability. Higher temperatures can increase reaction rates but may lead to denaturation. | 56°C for Aspergillus niger lipase in 6-O-lauroyl-D-glucopyranose synthesis. | mdpi.com |
| Solvent | Influences substrate solubility and enzyme conformation. | 2-methyl-2-butanol (2M2B) with 20% (v/v) DMSO for increased yield in 6-O-lauroyl-D-glucopyranose synthesis. | mdpi.com |
| Water Activity (aw) | Essential for enzyme activity, but excess water promotes hydrolysis. Low initial aw (0.06) was optimal for ibuprofen glucopyranoside ester synthesis. | researchgate.net | |
| Substrate Ratio | Affects reaction equilibrium and conversion rate. | 1:3 molar ratio of D-glucose to ethyl laurate for 6-O-lauroyl-D-glucopyranose synthesis. | mdpi.com |
| Enzyme Immobilization | Improves enzyme stability and reusability. | Novozym 435 (immobilized Candida antarctica lipase B) is widely used. | researchgate.netresearchgate.net |
| Selectivity | Primarily targets the C-6 primary hydroxyl group. | Lipase from Thermomyces lanuginosus showed high efficiency for acylation at the 6''-position of a glucoside. | rsc.org |
Advanced Spectroscopic and Computational Approaches for Structural and Conformational Elucidation of Vinyl Glucopyranoside
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) of Vinyl Glucopyranoside
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, conformation, and dynamics of molecules in solution. nih.govacs.org For this compound, NMR is instrumental in assigning the resonances of each proton and carbon atom and in determining the spatial arrangement of the molecule.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multidimensional NMR experiments are essential for unambiguously assigning the complex spectra of carbohydrates like this compound. wikipedia.orgnih.gov These techniques spread the NMR information into two dimensions, resolving overlapping signals that are common in one-dimensional (1D) spectra. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu In this compound, COSY spectra would reveal correlations between adjacent protons in the glucopyranose ring (e.g., H-1 and H-2, H-2 and H-3) and within the vinyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu For this compound, an HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton and carbon signals of the glucopyranose ring and the vinyl group. This is crucial for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range correlations between protons and carbons, typically over two to three bonds. wikipedia.orgsdsu.edu HMBC is particularly valuable for identifying connectivity across glycosidic linkages and other functional groups. In this compound, HMBC correlations would be observed between the anomeric proton (H-1) and the carbon of the vinyl group, as well as between the vinyl protons and the anomeric carbon (C-1), confirming the attachment of the vinyl group.
A study on 2,3,4,6-tetra(O-vinyl) methyl-α-d-glucopyranoside utilized ¹H and ¹³C NMR to investigate its structure. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Glucopyranoside Derivative Note: This table is illustrative and actual chemical shifts for this compound may vary based on solvent, temperature, and specific isomeric form.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~4.5-5.5 | ~95-105 |
| 2 | ~3.2-4.0 | ~70-80 |
| 3 | ~3.2-4.0 | ~70-80 |
| 4 | ~3.2-4.0 | ~70-80 |
| 5 | ~3.2-4.0 | ~70-80 |
| 6a, 6b | ~3.5-4.2 | ~60-70 |
| Vinyl CH= | ~6.0-7.0 | ~140-150 |
| Vinyl =CH₂ | ~4.0-5.0 | ~85-95 |
Conformational Analysis via NMR Spectroscopic Parameters
NMR spectroscopic parameters, such as coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), provide critical information about the conformation of the glucopyranose ring and the orientation of the vinyl group. researchgate.netdiva-portal.org
Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³J(H,H)) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. researchgate.net By analyzing the coupling constants around the glucopyranose ring, the chair conformation (typically the stable ⁴C₁ conformation for glucose) can be confirmed. diva-portal.org For instance, large ³J(H,H) values (8-10 Hz) for trans-axial protons are characteristic of a chair conformation.
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect through-space interactions between protons that are close to each other (typically < 5 Å). cdnsciencepub.com NOEs between the protons of the vinyl group and specific protons on the glucopyranose ring can elucidate the preferred orientation of the vinyl substituent relative to the sugar ring. A detailed NOE analysis, often combined with computational modeling, can provide a comprehensive picture of the molecule's three-dimensional structure in solution. cdnsciencepub.com
Mass Spectrometry (MS)-Based Characterization of this compound
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of molecules. lcms.cz When coupled with fragmentation techniques, it can also provide valuable structural information.
Fragmentation Pathway Analysis (e.g., ESI-MS/MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for structural elucidation. phcog.com In this technique, the intact molecule is first ionized (e.g., as [M+Na]⁺ or [M+H]⁺) and then subjected to collision-induced dissociation (CID) to generate fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure.
For this compound, the fragmentation would likely involve:
Glycosidic Bond Cleavage: Cleavage of the O-vinyl bond, resulting in the loss of the vinyl group (C₂H₃) or vinyl alcohol (C₂H₄O).
Cross-ring Cleavage: Fragmentation of the glucopyranose ring itself, leading to characteristic fragment ions that can help confirm the identity of the sugar. nih.gov
The analysis of these fragmentation pathways provides a fingerprint of the molecule, confirming the presence of both the glucopyranose and vinyl moieties and their connectivity. nih.gov
High-Resolution Mass Spectrometry for Molecular Composition Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), allowing for the unambiguous determination of the elemental composition of a molecule. nih.govbioanalysis-zone.com For this compound (C₈H₁₄O₆), the theoretical exact mass can be calculated. An HRMS measurement that matches this theoretical mass provides strong evidence for the correct molecular formula, distinguishing it from other isobaric compounds. bioanalysis-zone.commsu.edu
Table 2: Theoretical Exact Mass of this compound (C₈H₁₄O₆)
| Ion | Theoretical Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 207.0863 |
| [M+Na]⁺ | 229.0683 |
| [M+K]⁺ | 245.0422 |
Vibrational Spectroscopy Applications (FTIR, Raman) for this compound Systems
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about functional groups and molecular structure. mdpi.comspectroscopyonline.com These techniques are complementary, as some vibrations may be more active in either IR or Raman spectra. spectroscopyonline.com
For this compound, characteristic vibrational bands would include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum, corresponding to the hydroxyl groups of the glucopyranose ring. researchgate.net
C-H Stretching: Bands in the 2800-3000 cm⁻¹ region for the C-H bonds of the sugar ring and a distinct band above 3000 cm⁻¹ for the =C-H bonds of the vinyl group. researchgate.net
C=C Stretching: A characteristic band around 1640-1650 cm⁻¹ in both FTIR and Raman spectra, confirming the presence of the vinyl double bond. nih.gov
C-O Stretching: Strong bands in the fingerprint region (1000-1200 cm⁻¹) of the FTIR spectrum, associated with the C-O bonds of the sugar ring and the glycosidic linkage. researchgate.net
Vinyl C-H Bending: Out-of-plane bending vibrations of the vinyl C-H bonds typically appear in the 900-1000 cm⁻¹ region. researchgate.net
A study of 2,3,4,6-tetra(O-vinyl) methyl-α-d-glucopyranoside identified characteristic absorption bands for the vinyloxy group at 935-945 cm⁻¹, 950-960 cm⁻¹ (deformation vibration of the C-H vinyl group), and 3110-3120 cm⁻¹ (=CH stretching). researchgate.net Analysis of the vibrational spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, which influences the conformation of the molecule. researchgate.net
Table 3: Key Vibrational Bands for this compound Note: This table is illustrative and actual frequencies may vary.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H Stretch | 3200-3600 | FTIR |
| Vinyl =C-H Stretch | ~3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2800-3000 | FTIR, Raman |
| C=C Stretch | ~1645 | FTIR, Raman |
| C-O Stretch | 1000-1200 | FTIR |
| Vinyl C-H Bend | 900-1000 | FTIR, Raman |
X-ray Diffraction Analysis of this compound and its Crystalline Derivatives
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. nih.gov This method provides precise information on bond lengths, bond angles, and torsional angles, as well as details about the crystal packing and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov While a crystal structure for the parent this compound is not readily found in the literature, several studies on its crystalline derivatives have provided significant insights into the conformational preferences and structural features of the glucopyranoside ring when a vinyl group or a vinyl-containing moiety is present.
A notable example is the structural study of 2,3,4,6-tetra(O-vinyl) methyl-α-d-glucopyranoside , a heavily vinylated derivative. researchgate.net X-ray analysis of this compound confirmed its stereochemical structure, which was found to be identical in both crystalline and solution states. researchgate.net The study highlighted the conformational preferences of the vinyloxy groups at different positions on the glucopyranoside ring. researchgate.net Specifically, the vinyloxy groups at C2, C3, and C4 were found to favor an s-trans conformation, while the vinyloxy group at the C6 position adopted an s-cis conformation. researchgate.net
Another relevant crystalline derivative that has been analyzed is 1-(Methyl-α-D-glucopyranosid-6-yl)-3-vinyl-imidazolium iodide . iucr.orgnih.gov The crystal structure of this compound revealed that the glucopyranoside ring adopts a distinct chair conformation. iucr.orgnih.gov The analysis also provided detailed information on the hydrogen bonding network. The crystal structure includes a molecule of dimethylformamide (DMF), which acts as a hydrogen bond acceptor from the hydroxyl groups of the glucopyranoside. iucr.orgnih.gov Additionally, hydrogen bonds are formed between the glucopyranoside cation and the iodide anion. iucr.org
The following tables summarize the crystallographic data for this derivative.
Table 1: Crystal Data and Structure Refinement for 1-(Methyl-α-D-glucopyranosid-6-yl)-3-vinyl-imidazolium iodide dimethylformamide monosolvate. iucr.org
| Parameter | Value |
|---|---|
| Empirical formula | C12H19N2O5+·I−·C3H7NO |
| Crystal system | Monoclinic |
| Space group | P21 |
| a (Å) | 9.1989 (4) |
| b (Å) | 4.6651 (2) |
| c (Å) | 20.4042 (7) |
| β (°) | 97.862 (3) |
| Volume (Å3) | 867.31 (6) |
| Z | 2 |
| Temperature (K) | 100 |
Table 2: Hydrogen-bond geometry (Å, °) for 1-(Methyl-α-D-glucopyranosid-6-yl)-3-vinyl-imidazolium iodide dimethylformamide monosolvate. iucr.orgnih.gov
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| O3—H3A···O7 | 0.84 | 2.09 (4) | 2.812 (5) | 144 (5) |
| O4—H4A···I1 | 0.84 | 2.71 (5) | 3.541 (3) | 172 (5) |
| O5—H5A···I1 | 0.84 | 2.75 (5) | 3.513 (3) | 152 (5) |
Furthermore, extensive crystallographic studies on a series of methylated methyl 4-O-methyl β-D-glucopyranoside derivatives provide valuable comparative data. springerprofessional.deresearchgate.net Although not vinylated, these studies offer detailed insights into the geometry of the glucopyranoside ring and the influence of substituents on crystal packing. springerprofessional.de The analysis of eight different methylation patterns revealed that two of the compounds crystallized with more than one independent molecule in the asymmetric unit, indicating complex packing arrangements. springerprofessional.deresearchgate.net
In a different context, the crystal structure of 2-methyl-5,7-dihydroxychromone 5-O-β-D-glucopyranoside also contributes to the understanding of the glucopyranoside moiety's conformation. nih.gov In its crystalline form, the pyran ring was found to adopt a chair conformation with specific equatorial and axial positioning of its substituents. nih.gov The crystal packing was stabilized by a network of eight intermolecular O—H···O and C—H···O interactions. nih.gov
These examples demonstrate the utility of X-ray diffraction in elucidating the precise three-dimensional structures of this compound derivatives and related compounds. The data obtained from these analyses are crucial for understanding the conformational behavior of the glucopyranoside ring and the nature of non-covalent interactions that govern their solid-state architecture.
Biochemical and Enzymatic Reactivity of Vinyl Glucopyranoside
Substrate Specificity and Recognition Mechanisms of Glycosidases Towards Vinyl Glucopyranoside
Glycosidases, or glycoside hydrolases, are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds. numberanalytics.comwikipedia.org Their substrate specificity is a critical aspect of their function and is dictated by the three-dimensional structure of their active site, which allows for the recognition of specific carbohydrate structures. numberanalytics.com Glycosidases can be broadly categorized as exo- or endo-glycosidases, with the former cleaving glycosidic bonds at the non-reducing end of a carbohydrate chain and the latter cleaving bonds within the chain. numberanalytics.com
The specificity of these enzymes is not absolute, and many exhibit broad substrate tolerance, which is advantageous for various applications. d-nb.inforesearchgate.net For instance, β-glucosidases can act on a range of substrates, including cellobiose, methyl-β-D-glucoside, and aryl glucosides. d-nb.inforesearchgate.net this compound is considered a novel substrate for glycosidases, and its recognition is governed by the same principles of molecular interaction within the enzyme's active site. d-nb.info The active sites of glycosidases contain key amino acid residues, typically two carboxylic acid residues (glutamate or aspartate), that are essential for catalysis. d-nb.inforesearchgate.net The spatial arrangement of these residues and other amino acids in the active site creates a specific environment that accommodates the glycone (the sugar portion) and the aglycone (the non-sugar portion) of the substrate. The recognition of this compound by a glycosidase involves precise interactions between the glucopyranosyl ring and the vinyl group with the amino acid side chains lining the active site.
Studies on synthetic glycosidases have shown that the binding and hydrolysis of alkyl glucosides are influenced by the size and shape of the active site. acs.orgnih.gov A tighter fit in the active site can lead to stronger binding but may hinder the catalytic process. acs.orgnih.gov This suggests that a dynamic interplay between substrate binding and conformational changes in the enzyme is crucial for efficient catalysis. nih.gov The recognition process is not static; it involves an induced-fit mechanism where the binding of the substrate can cause conformational changes in the active site to optimize the orientation of catalytic groups. nih.gov
Enzyme Inhibition and Activation Studies Involving this compound
This compound and its derivatives have been investigated for their potential to modulate glycosidase activity. While not a classical inhibitor, its structural similarity to natural substrates allows it to interact with the active site of glycosidases. The vinyl group, being an activated moiety, can play a role in these interactions.
In a broader context, various glycoside derivatives serve as potent enzyme inhibitors. researchgate.netresearchgate.net For instance, vinyl halide-modified unsaturated cyclitols have been shown to be mechanism-based inactivators of β-glycosidases. researchgate.net These compounds work by forming a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. researchgate.net The electronic properties of the vinyl substituent can be tuned to modulate the reactivity of these inhibitors. researchgate.net
Furthermore, studies on other glycosides provide insights into potential inhibitory mechanisms. For example, piceid, a stilbenoid glycoside, demonstrates tyrosinase inhibition, where the vinyl moiety is critical for its activity. nih.gov This highlights the importance of the vinyl group in molecular recognition and interaction with enzyme active sites. nih.gov While direct studies on this compound as a primary inhibitor are not extensively documented in the provided results, its structure suggests it could serve as a competitive inhibitor by binding to the active site and preventing the binding of the natural substrate.
Conversely, some compounds can activate enzymes. For example, certain iminosugar derivatives have been found to increase the activity of neuraminidase. acs.org While there is no specific mention of this compound as an enzyme activator in the search results, the principle of allosteric modulation or favorable conformational changes upon binding could theoretically lead to activation.
Mechanistic Insights into Glycosidase Action on this compound
The hydrolysis of glycosidic bonds by glycosidases proceeds through a general acid catalysis mechanism involving two key carboxylic acid residues in the active site. nih.gov The reaction can occur with either retention or inversion of the anomeric stereochemistry. researchgate.netnih.gov
Inverting Glycosidases: These enzymes utilize a single-step mechanism. One carboxylic acid residue acts as a general acid, protonating the glycosidic oxygen, while the other acts as a general base, activating a water molecule to perform a nucleophilic attack on the anomeric carbon. researchgate.netnih.gov The two catalytic residues are typically positioned further apart (around 10 Å) in the active site to accommodate both the substrate and the water molecule. d-nb.inforesearchgate.net
Retaining Glycosidases: These enzymes employ a two-step, double-displacement mechanism. acs.orgnih.gov In the first step (glycosylation), one carboxylic acid residue acts as a nucleophile, attacking the anomeric carbon, while the other acts as an acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone. This results in the formation of a covalent glycosyl-enzyme intermediate. researchgate.netnih.govacs.org In the second step (deglycosylation), the acid/base residue activates a water molecule to hydrolyze the intermediate, releasing the sugar with a net retention of the original stereochemistry. nih.gov The catalytic residues in retaining glycosidases are typically closer together (around 5.5 Å). d-nb.inforesearchgate.net
Both mechanisms proceed through an oxocarbenium-ion-like transition state, where the sugar ring adopts a distorted conformation (e.g., a half-chair or skew-boat). d-nb.infoacs.org The action of a glycosidase on this compound would follow one of these established mechanisms, depending on the specific enzyme. The vinyl group of the aglycone would depart during the glycosylation step in the case of a retaining glycosidase or be released along with the aglycone in a single step by an inverting glycosidase.
Bioconversion and Biotransformation Applications Utilizing this compound
This compound can serve as a substrate in bioconversion and biotransformation processes, which utilize enzymes or whole microbial cells to synthesize valuable compounds. Glycosidases are employed in these reactions to catalyze the transfer of the glucosyl moiety from this compound to an acceptor molecule in a process called transglycosylation. d-nb.inforesearchgate.net This approach is used for the synthesis of alkyl glycosides, which are biodegradable and environmentally friendly non-ionic surfactants. d-nb.inforesearchgate.net
The efficiency of these bioconversions is influenced by several factors, including the nature of the glycosyl donor (like this compound), the acceptor molecule, the enzyme source, water activity, pH, and temperature. d-nb.inforesearchgate.net For example, the biotransformation of phenolic compounds by fungi can lead to the formation of vinyl derivatives. mdpi.com In some cases, the bioconversion process can involve multiple steps, such as the initial enzymatic hydrolysis of a more complex substrate to yield a simpler phenolic acid, which is then decarboxylated to a vinyl derivative. mdpi.com
The use of whole-cell systems for biotransformation offers advantages such as the stability of the associated enzymes and the potential for regio- and stereo-specific product formation. d-nb.inforesearchgate.net For instance, Pichia etchellsii cells have been used for the biotransformation of methyl-β-D-glucopyranoside to higher chain alkyl glucosides. moleculardepot.com Similarly, entomopathogenic filamentous fungi have been shown to catalyze glycosylation reactions, demonstrating the potential for creating novel glycosides. mdpi.com
Molecular Recognition Studies at the Enzyme-Ligand Interface
Understanding the molecular recognition at the enzyme-ligand interface is crucial for elucidating enzyme mechanisms and for the rational design of inhibitors or novel substrates. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to study these interactions in detail. acs.orgnih.gov
Structural studies of glycosidases in complex with inhibitors or substrates reveal the precise interactions that govern binding and catalysis. acs.orgiucr.org For example, the structure of a β-glycosidase from Sulfolobus solfataricus complexed with inhibitors showed that the inhibitors mimic the oxocarbenium-ion-like transition state by adopting a distorted conformation in the active site. acs.org These studies highlight the importance of hydrogen bonds, hydrophobic interactions, and the precise positioning of catalytic residues.
In the context of this compound, molecular recognition would involve the glucopyranose ring making specific hydrogen bonds with polar residues in the active site, while the vinyl group would likely interact with hydrophobic residues in a specific subsite. The conformation of the bound ligand is critical; for many retaining β-glucosidases, the substrate is thought to progress from a chair conformation in the Michaelis complex to a distorted skew-boat or half-chair conformation at the transition state. acs.org
Molecular dynamics simulations can complement experimental data by providing insights into the dynamic nature of enzyme-ligand interactions. nih.gov These simulations have shown that linker regions in some glycosidases can dynamically bind to the substrate, suggesting a more complex role in enzyme action than previously thought. nih.gov The study of synthetic glycosidases has also revealed that the dynamics of the substrate within the active site, influenced by the size and shape of the binding pocket, are critical for catalytic efficiency. acs.orgnih.gov
Applications of Vinyl Glucopyranoside in Advanced Materials and Glycoconjugate Synthesis
Polymerization Strategies for Vinyl Glucopyranoside-Based Materials
The synthesis of glycopolymers from this compound monomers can be achieved through various polymerization techniques, each offering distinct levels of control over the final polymer structure, molecular weight, and dispersity.
Conventional free-radical polymerization is a widely used method for synthesizing polymers from this compound derivatives. This technique typically involves an initiator that generates free radicals, which then propagate by adding to the double bond of the monomer.
Research has demonstrated the radical homopolymerization of 1-O-vinyl glycosides, which results in poly(vinyl glycoside)s, although often with relatively low molecular weights. acs.org To achieve higher molecular weight polymers, copolymerization strategies are often employed. acs.org For instance, the radical copolymerization of 1-O-vinyl glycosides with monomers like maleic anhydride (B1165640) or various maleimides has been shown to produce high molecular weight alternating copolymers. acs.org
The polymerization of vinyl ester-type glycomonomers, such as 6-O-vinyladipoyl-d-glucopyranose, has been successfully conducted in aqueous and alcohol solutions. qut.edu.au A "green" initiation system using ascorbic acid and hydrogen peroxide has been effectively used for the polymerization of 6-O-vinyladipoyl α-methyl d-glucoside in water. capes.gov.br Another common approach involves the use of initiators like azobisisobutyronitrile (AIBN) for the copolymerization of monomers like allyl methyl D-glucopyranoside with vinyl acetate (B1210297). unifi.it
| Monomer | (Co)monomer / Initiator | Solvent/Conditions | Resulting Polymer | Reference |
|---|---|---|---|---|
| 1-O-Vinyl Glycosides | Homopolymerization | - | Low molecular weight poly(vinyl glycoside)s | acs.org |
| 1-O-Vinyl Glycosides | Maleic anhydride / Maleimides | - | High molecular weight alternating copolymers | acs.org |
| 6-O-vinyladipoyl-d-glucopyranose | Radical initiator | Water and alcohol solutions | Poly(6-O-vinyladipoyl-d-glucopyranose) | qut.edu.au |
| 6-O-vinyladipoyl α-methyl d-glucoside | Ascorbic acid / H₂O₂ | Water | Poly(6-O-vinyladipoyl α-methyl d-glucoside) | capes.gov.br |
| Allyl methyl D-glucopyranoside | Vinyl acetate / AIBN | Methanol, 90°C | Allyl methyl D-glucopyranoside/vinyl acetate copolymer | unifi.it |
To overcome the limitations of conventional radical polymerization, such as broad molecular weight distributions and poor control over polymer architecture, controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.com Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are the most prominent methods for synthesizing well-defined glycopolymers from this compound. nih.govresearchgate.net
RAFT Polymerization utilizes a chain transfer agent (RAFT agent), such as a dithioester or trithiocarbonate, to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. polymersource.ca This method has been successfully applied to the polymerization of unprotected this compound monomers. For example, the controlled radical polymerization of 6-O-vinyladipoyl-d-glucopyranose in protic media using xanthate and dithiocarbamate (B8719985) RAFT agents yielded glycopolymers with polydispersity as low as 1.10. acs.orgnih.gov This was a significant achievement, representing the first synthesis of a narrow-polydispersity, poly(vinyl ester)-like glycopolymer. acs.orgnih.gov
ATRP employs a transition metal catalyst (typically copper-based) that reversibly activates and deactivates the growing polymer chains. polymersource.ca This process affords excellent control over the polymerization and is highly tolerant of various functional groups, including the unprotected hydroxyl groups of carbohydrate monomers. polymersource.camdpi.com ATRP has been used to synthesize a variety of glycopolymer structures, including branched glycopolymers from protected sugar-carrying monomers like 3-O-methacryloyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranoside. mdpi.comuni-bayreuth.de
| Technique | Mechanism | Key Components | Advantages for this compound | Reference |
|---|---|---|---|---|
| RAFT | Degenerative chain transfer via a RAFT agent. polymersource.ca | Monomer, Initiator, RAFT Agent (e.g., dithioester, xanthate). polymersource.ca | Effective for unprotected monomers in protic media; produces narrow polydispersity. acs.orgnih.gov | polymersource.caacs.orgnih.gov |
| ATRP | Reversible activation/deactivation of dormant chains by a transition metal catalyst. polymersource.ca | Monomer, Initiator (alkyl halide), Transition Metal Catalyst (e.g., CuBr), Ligand. sigmaaldrich.com | Excellent tolerance for unprotected hydroxyl groups; precise control over architecture. mdpi.commdpi.com | polymersource.camdpi.commdpi.com |
The use of controlled polymerization techniques allows for the design and synthesis of complex glycopolymer architectures beyond simple linear chains. mdpi.com These architectures can significantly influence the material's properties and its interactions with biological systems.
Linear and Alternating Copolymers: Conventional radical polymerization can produce simple linear homopolymers or alternating copolymers when specific comonomers like maleic anhydride are used. acs.org
Block Copolymers: Controlled methods like RAFT and ATRP are ideal for creating block copolymers, where distinct polymer chains are linked together. mdpi.com Amphiphilic block copolymers, for instance, can self-assemble into micelles in aqueous environments. mdpi.com
Branched Architectures: Highly branched structures can be synthesized to enhance polyvalent interactions.
Hyperbranched Polymers: These are synthesized using self-condensing vinyl copolymerization (SCVCP) via ATRP, resulting in highly branched, globular structures. uni-bayreuth.de
Glycopolymer Stars: Star-shaped polymers ("sugar balls") have been created using ATRP with a multifunctional core initiator, such as a silsesquioxane-based macroinitiator. uni-bayreuth.de
Glycopolymer Brushes: "Grafting from" techniques are used to create bottlebrush architectures ("sugar sticks"). mdpi.comuni-bayreuth.de This can involve preparing a polymer backbone by RAFT, which then acts as a macroinitiator for the ATRP of a glycomonomer, resulting in dense side chains. mdpi.com
| Architecture | Description | Synthetic Strategy Example | Reference |
|---|---|---|---|
| Alternating Copolymer | Monomers arranged in a regular alternating sequence. | Radical copolymerization of 1-O-vinyl glycoside with maleic anhydride. | acs.org |
| Block Copolymer | Two or more distinct polymer chains linked end-to-end. | Chain extension of a macro-alkoxyamine with a glycomonomer/styrene (B11656) mix via NMP. | mdpi.com |
| Hyperbranched Polymer | Dendritic, three-dimensional structure with a high degree of branching. | Self-condensing vinyl copolymerization (SCVCP) of glycomonomers via ATRP. | uni-bayreuth.de |
| Star Polymer | Multiple polymer arms radiating from a central core. | ATRP of a glycomonomer from a silsesquioxane-based macroinitiator. | uni-bayreuth.de |
| Bottlebrush Polymer | A linear backbone with densely grafted polymer side chains. | "Grafting from" a polyacrylate backbone (made by RAFT) via ATRP of a glycomonomer. | mdpi.com |
Controlled Polymerization Techniques (e.g., RAFT, ATRP)
Design and Synthesis of Glycoconjugates Using this compound Scaffolds
The this compound unit is a valuable scaffold for building complex glycoconjugates. The vinyl group provides a point of attachment for polymerization or ligation to other molecules, while the glucose moiety can be the starting point for the synthesis of more elaborate glycan structures. lookchem.com
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex carbohydrates that are difficult to produce by either method alone. nih.govnih.gov This approach avoids the need for extensive protecting group manipulations common in pure chemical synthesis and ensures high regio- and stereoselectivity. nih.gov
A key application of this strategy in the context of vinyl glucopyranosides is the synthesis of the glycomonomer itself. For example, the monomer 6-O-vinyladipoyl-d-glucopyranose was efficiently prepared through a lipase-catalyzed transesterification between divinyl adipate (B1204190) and α-D-glucopyranose. acs.orgnih.gov This enzymatic step selectively functionalizes the primary 6-hydroxyl group of the unprotected glucose. nih.gov
Once such a monomer is synthesized and polymerized, the pendant glucose units could potentially serve as acceptors for further enzymatic glycosylation. Glycosyltransferases, the enzymes responsible for building glycans in nature, can be used to add specific sugar units to an acceptor molecule. nih.gov For instance, strategies have been developed where a chemically synthesized core oligosaccharide is extended branch-specifically by various glycosyltransferases, such as galactosyltransferases and sialyltransferases, to create complex, asymmetrically branched N-glycans. frontiersin.org A similar approach could be envisioned where a poly(this compound) scaffold is elaborated with glycosyltransferases to create a multivalent display of complex glycans. Another powerful method involves ligating a chemically synthesized glycan oxazoline (B21484) donor to an acceptor using an endo-β-N-acetylglucosaminidase (Endo-A) enzyme. rsc.org
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, making them ideal for bioconjugation. sci-hub.selumiprobe.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. sci-hub.se this compound and its polymers can be readily derivatized using click chemistry.
The vinyl group itself is a substrate for thiol-ene click reactions. For example, a polymer with pendant vinyl groups can be reacted with a thiol-containing molecule, such as benzyl (B1604629) mercaptan, to attach it to the polymer backbone. sci-hub.se This provides a straightforward method for functionalizing glycopolymers.
For CuAAC reactions, either an alkyne or an azide (B81097) group must be introduced. lumiprobe.com A this compound monomer could be chemically modified to include a terminal alkyne or azide, which would then be available for click reactions after polymerization. Alternatively, a polymer backbone can be created with initiator or monomer units that already contain a clickable functional group. For instance, a polymer with pendant alkyne groups can be "clicked" with various glycosyl azides, allowing for the modular synthesis of a library of glycopolymers displaying different carbohydrate moieties, such as mannose, galactose, or cellobiose. sci-hub.se This strategy has been used to attach dextran, a polysaccharide of glucose, to particles and to create dextran-poly(vinyl acetate) block copolymers. mdpi.com The synthesis of polyphenol-based antioxidant dendrimers has also utilized CuAAC to click together building blocks derived from methyl-α-D-glucopyranoside. researchgate.net
Chemoenzymatic Synthesis of Complex Glycans
Development of Carbohydrate-Based Probes and Sensors
The unique molecular recognition capabilities of carbohydrates have positioned them as essential components in the development of highly specific and sensitive probes and sensors. This compound, with its reactive vinyl group, serves as a versatile platform for the synthesis of these advanced analytical tools. By attaching signaling moieties such as fluorescent or colorimetric reporters to the glucopyranoside scaffold, researchers can create probes that translate carbohydrate-binding events into detectable optical or electrochemical signals. These sensors are designed to target a wide range of analytes, from metal ions to complex biological macromolecules, leveraging the inherent affinity of the glucose unit for various binding partners.
Fluorescent Probes for Metal Ion Detection
Fluorescent sensors derived from this compound offer a powerful method for the detection of metal ions in biological and environmental systems. These probes are typically designed with a fluorophore linked to the glucose moiety. The binding of a target metal ion to this glycoconjugate induces a change in the fluorescence properties of the molecule, such as an increase (chelation-enhanced fluorescence) or decrease (quenching) in emission intensity. This response allows for the quantitative determination of the metal ion concentration.
For instance, a triazole-linked quinoline (B57606) conjugate of glucopyranose has been synthesized and demonstrated to be a highly selective fluorescent sensor for zinc (Zn²⁺) and cadmium (Cd²⁺) ions. acs.org In a buffered aqueous solution at physiological pH, this probe exhibited a significant enhancement in fluorescence upon binding to Zn²⁺ and a moderate enhancement with Cd²⁺, while other metal ions induced minimal to no change. acs.org This selectivity is crucial for distinguishing between different metal ions that may coexist in a sample. The mechanism of detection relies on the metal ion coordinating with the quinoline and triazole groups, which alters the electronic state of the fluorophore and, consequently, its emission properties.
Table 1: Performance Characteristics of a Glucopyranose-Based Fluorescent Sensor for Metal Ions acs.org
| Analyte | Detection Method | Fold Fluorescence Enhancement | Binding Stoichiometry (Probe:Ion) |
| Zn²⁺ | Fluorescence Spectroscopy | 30 ± 2 | 1:1 |
| Cd²⁺ | Fluorescence Spectroscopy | 14 ± 1 | 1:1 |
| Hg²⁺ | Fluorescence Spectroscopy | Quenching | 1:1 |
Data derived from a study on a triazole-linked quinoline conjugate of glucopyranose in HEPES buffer (pH 7.4).
Another study reported a quinoline-based glucopyranoside derivative that showed selective quenching of its excimer fluorescence in the presence of copper (Cu²⁺) and nickel (Ni²⁺) ions. researchgate.net The sensor demonstrated a 1:1 binding stoichiometry with both metal ions, and the limits of detection were determined to be in the micromolar range, highlighting its potential for sensitive detection in aqueous environments. researchgate.net
Colorimetric and Electrochemical Sensors for Enzyme Activity
This compound derivatives are also instrumental in the development of sensors for monitoring enzyme activity, particularly for glycosidases like β-glucosidase. These enzymes play critical roles in various biological processes, and their activity levels can be indicative of certain physiological or pathological states.
A common approach involves the use of a chromogenic or electroactive substrate that is a glucopyranoside derivative. For example, p-nitrophenyl-β-D-glucopyranoside (pNPG) is a widely used chromogenic substrate for β-glucosidase. bio-rad.comresearchgate.net The enzyme catalyzes the hydrolysis of pNPG to release p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. bio-rad.comresearchgate.net This principle has been adapted for various sensor formats, including paper-based analytical devices.
In one such device, indoxyl-glucoside, a derivative of glucopyranose, was used for the dual-mode (fluorescent and colorimetric) detection of β-glucosidase activity. mdpi.com The enzymatic hydrolysis of indoxyl-glucoside releases indoxyl, which upon oxidation, forms a green product that is both fluorescent and colored. mdpi.com This allows for detection using either a fluorometer or a simple colorimetric readout, which can even be captured and analyzed with a smartphone. mdpi.com
Electrochemical biosensors for enzyme activity have also been developed. One such sensor for α-glucosidase utilized p-nitrophenyl-α-D-glucopyranoside entrapped within a polymer matrix on an electrode. d-nb.infonih.gov The enzymatic reaction is inhibited by certain compounds, and this inhibition can be measured as a change in the electrochemical signal, providing a method to screen for potential enzyme inhibitors. d-nb.infonih.gov
Table 2: Research Findings on Glucopyranoside-Based Enzyme Sensors
| Sensor Type | Target Enzyme | Substrate | Detection Principle | Key Findings |
| Paper-Based Dual-Mode Sensor | β-glucosidase | Indoxyl-glucoside | Enzymatic hydrolysis releases a product that is both fluorescent and colored. mdpi.com | Linear detection ranges of 0.01–1.00 U/mL (fluorescent) and 0.25–5.00 U/mL (colorimetric). mdpi.com |
| Electrochemical Biosensor | α-glucosidase | p-nitrophenyl-α-D-glucopyranoside | Inhibition of the enzymatic reaction leads to a change in the electrochemical signal. d-nb.infonih.gov | The sensor showed a linear response to an inhibitor with a detection limit of 0.253 μA and good stability. d-nb.infonih.gov |
| Colorimetric Assay | β-glucosidase | p-nitrophenyl-β-D-glucopyranoside | Enzymatic cleavage releases a colored product (p-nitrophenol). bio-rad.comresearchgate.net | Allows for the quantitative measurement of enzyme activity via spectrophotometry. researchgate.net |
The versatility of this compound and its derivatives in the construction of probes and sensors underscores the importance of carbohydrates in modern analytical chemistry. The ability to tailor these molecules for specific targets, coupled with the sensitivity of detection methods like fluorescence and electrochemistry, paves the way for the development of next-generation diagnostic and monitoring tools.
Computational and Theoretical Studies on Vinyl Glucopyranoside Reactivity and Interactions
Molecular Docking and Dynamics Simulations of Vinyl Glucopyranoside with Biomolecules
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery and molecular biology. nih.govnih.gov They are used to predict how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid.
Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves exploring various possible conformations of the ligand within the active site of the protein and scoring them based on binding energy. pensoft.net These calculations help identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov
While specific docking studies on this compound are not extensively documented in the provided literature, research on analogous compounds provides a clear framework for its potential applications. For instance, derivatives of methyl α-D-glucopyranoside have been the subject of numerous docking studies to evaluate their potential as inhibitors for various enzymes. In one study, modified methyl α-D-glucopyranoside derivatives were docked against the Bacillus subtilis Obg protein, a potential antibacterial target. banglajol.info The results indicated strong interactions with key amino acid residues like Arg236 and Arg238. banglajol.info In another investigation, butyroyl glucopyranoside derivatives were docked against DNA gyrase, revealing promising binding scores and interactions within the enzyme's catalytic site. rmit.edu.vn
A study on piceid (resveratrol-3-O-β-glucoside) effectively demonstrated the power of this approach. Molecular docking revealed that the 4'-OH group in piceid closely coordinates with the binuclear copper center of the enzyme tyrosinase, a key target for controlling skin hyperpigmentation. nih.gov Such studies provide a model for how the specific orientation and functional groups of this compound could determine its binding affinity and specificity to various biomolecular targets.
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| α-D-glucopyranoside derivative (L01) | -7.0 | Not specified |
| α-D-glucopyranoside derivative (L03) | -6.9 | Not specified |
| α-D-glucopyranoside derivative (L02) | -6.5 | Not specified |
| α-D-glucopyranoside derivative (L04) | -6.1 | Not specified |
Molecular Dynamics (MD) Simulations MD simulations provide a dynamic view of molecular systems, simulating the movement of atoms and molecules over time by applying Newton's equations of motion. nih.gov This technique is essential for assessing the stability of ligand-protein complexes predicted by molecular docking and for understanding the conformational changes that occur upon binding. nih.gov A simulation can reveal whether a ligand remains stably bound in the active site or if it dissociates, providing a more rigorous test of its potential as an inhibitor. nih.gov
For example, 100-nanosecond MD simulations were performed on complexes of butyroyl glucopyranoside derivatives with DNA gyrase to confirm their stable conformation and binding patterns in a simulated physiological environment. rmit.edu.vn Similarly, MD simulations of methyl α-D-glucopyranoside derivatives complexed with target proteins helped validate docking results by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which measure the stability and flexibility of the complex, respectively. mdpi.comnih.gov In the study of piceid and tyrosinase, MD simulations validated that hydrogen bonding was a key factor in supporting the stable binding of the compound. nih.gov These examples underscore how MD simulations could be applied to this compound to verify its binding modes and assess the dynamic stability of its interactions with biomolecules.
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, B3LYP, HOMO-LUMO)
Quantum chemical calculations are used to determine the electronic structure of a molecule, which in turn governs its reactivity. mdpi.com Methods like Density Functional Theory (DFT) are powerful tools for this purpose. researchgate.net DFT, particularly with hybrid functionals like B3LYP, is frequently employed to optimize molecular geometries and calculate various electronic properties. banglajol.inforesearchgate.net
A structural study of 2,3,4,6-tetra(O-vinyl) methyl-α-d-glucopyranoside utilized DFT calculations at the B3LYP level to analyze its conformational structure. researchgate.net The calculations, supported by NMR data, concluded that the vinyloxy groups at positions C2, C3, and C4 preferentially adopt an s-trans-conformation, while the group at C6 exists in an s-cis-conformation. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO) A key concept in understanding chemical reactivity derived from these calculations is that of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. banglajol.info A smaller gap generally implies higher reactivity. banglajol.info
Computational studies on methyl α-D-glucopyranoside derivatives have calculated these parameters to predict their reactivity. banglajol.info For example, it was found that derivatives with halogenated aromatic rings had a smaller HOMO-LUMO gap compared to those with long acyl chains, indicating higher reactivity. banglajol.info The distribution of HOMO and LUMO across the molecule can also reveal reactive sites. researchgate.net For instance, in one modified glucopyranoside, the HOMO was localized on the pyranose ring, while the LUMO was concentrated on the acylating groups, suggesting these respective regions would be involved in electron donation and acceptance. banglajol.info These methods could be directly applied to this compound to predict its reactivity in various chemical transformations.
| Compound | EHOMO | ELUMO | HOMO-LUMO Gap (ΔE) | Hardness (η) | Softness (S) |
|---|---|---|---|---|---|
| Methyl α-D-glucopyranoside (1) | -7.6185 | -0.0566 | 7.5619 | 3.7810 | 0.2645 |
| Derivative (11) | -6.4947 | -3.5027 | 2.9920 | 1.4960 | 0.6684 |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful asset for elucidating complex reaction mechanisms. By modeling reactants, transition states, intermediates, and products, researchers can map out the entire energy landscape of a chemical reaction. researchgate.net This provides detailed, step-by-step insights into how a reaction proceeds, information that is often inaccessible through experimental means alone.
DFT calculations have been successfully applied to understand the mechanisms of reactions involving components of this compound (i.e., vinyl ethers and glucopyranose). For example, the pyrolysis mechanism of β-d-glucopyranose was investigated using DFT at the B3LYP/6-31G(d,p) level. researchgate.net The study proposed several reaction pathways and calculated their activation energies, identifying the most likely routes for the formation of products like hydroxyacetaldehyde and acetol. researchgate.net
Another study combined computational and experimental work to investigate the cycloaddition of nitrile oxides to vinyl ethers. researchgate.net The modeling, performed at the ωB97X-V/def2-TZVP level of theory, helped to understand the reaction's regioselectivity and demonstrated a negligible substituent effect, which was crucial for developing a versatile synthetic methodology for isoxazoles. researchgate.net
Structure-Activity Relationship Prediction for this compound Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in predicting SAR by correlating specific molecular features with observed effects.
A compelling example is the investigation into the anti-melanogenic properties of the stilbenoid glycoside piceid. nih.gov Researchers compared the tyrosinase inhibitory activity of piceid with its hydrogenated analog, dihydropiceid, which lacks the vinyl moiety. Piceid showed significantly superior activity. nih.gov Computational analyses, including molecular docking and pKa calculations, established that the vinyl group was a critical pharmacophore. It lowered the pKa of a key hydroxyl group and enhanced the molecule's copper-chelating capacity, leading to more effective inhibition of the tyrosinase enzyme. nih.gov This study directly highlights the potential importance of the vinyl group in the biological activity of a glycoside.
SAR studies have also been conducted on other glucoside derivatives. For instance, research on thiophene-C-glucosides as potential antidiabetic agents involved synthesizing various analogs to determine which structural features were most important for their activity. nih.gov Similarly, SAR studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives have been performed to identify potent and selective inhibitors of the sodium-glucose co-transporter 1 (SGLT1). sigmaaldrich.cn
These examples demonstrate a clear path for predicting the SAR of this compound derivatives. By systematically modifying the structure—for instance, by changing substituents on the pyranose ring or altering the vinyl group—and combining experimental assays with computational analysis (docking, quantum mechanics), researchers can build robust models that predict how structural changes will impact a desired biological activity.
Emerging Research Directions and Future Perspectives for Vinyl Glucopyranoside
Novel Synthetic Methodologies and Scalability
The efficient and scalable synthesis of vinyl glucopyranoside is paramount for its widespread application. Historically, the synthesis of vinyl glycosides has been challenging, often resulting in low yields and poor anomeric selectivity. ethz.ch Traditional methods, such as transvinylation reactions using mercury or palladium catalysts, and Hofmann degradation, have been employed but are often hampered by the use of toxic reagents and difficult substrate preparation. ethz.ch
Recent research has focused on developing greener and more efficient synthetic routes. Chemoenzymatic methods, in particular, have shown great promise. For instance, lipase-catalyzed transesterification has been successfully used to prepare 6-O-vinyladipoyl-D-glucopyranose, a related vinyl sugar derivative. nih.gov This approach offers high regioselectivity under mild reaction conditions. nih.govresearchgate.net Another innovative approach involves the direct vinylation of glucose derivatives with acetylene (B1199291) in the presence of superbase catalytic systems, which has been shown to produce various vinyl ethers of carbohydrates in high yields. researchgate.net
The scalability of these synthetic routes is a critical consideration for industrial applications. rsc.org While laboratory-scale syntheses have been successful, translating these methods to large-scale production presents challenges. sorbonne-universite.fr Researchers are actively exploring continuous flow reactors and optimizing reaction conditions to improve efficiency and reduce costs, paving the way for the broader availability of this compound. rsc.orgsorbonne-universite.fr
Table 1: Comparison of Synthetic Methods for Vinyl Glycosides
| Method | Catalyst/Reagents | Advantages | Disadvantages |
| Transvinylation | Hg(OAc)₂, Pd-catalyst | Established method | Toxic heavy metals, poor anomeric selectivity ethz.ch |
| Hofmann Degradation | Exhaustive methylation, Ag₂O, heat | Avoids acidic conditions | Requires multi-step substrate preparation ethz.ch |
| Chemoenzymatic Synthesis | Lipase (B570770) (e.g., Novozym 435) | High regioselectivity, mild conditions nih.govresearchgate.net | Enzyme cost and stability can be a concern |
| Direct Vinylation | Acetylene, superbase (e.g., KOH-DMSO) | High yields, can lead to complete vinylation researchgate.net | Requires handling of acetylene gas under pressure |
Advanced Applications in Glycobiotechnology and Materials Science
The dual functionality of this compound makes it a valuable building block in both glycobiotechnology and materials science. The vinyl group allows for polymerization, leading to the formation of glycopolymers with well-defined structures and properties. ethz.chnih.gov
In glycobiotechnology , these glycopolymers are being explored for a range of applications. Their biocompatibility and biodegradability make them suitable for use in drug delivery systems and tissue engineering scaffolds. ethz.ch The glucose moieties on the polymer backbone can mimic the natural glycocalyx on cell surfaces, enabling specific interactions with proteins and cells. nih.gov This has significant implications for the development of targeted therapies and diagnostics. nih.govacs.org For example, synthetic glycopolymers can be used to study carbohydrate-protein interactions, which are fundamental to many biological processes, including immune response and pathogen recognition. nih.govacs.org
In materials science , this compound is utilized as a monomer to create novel bio-based materials. researchgate.net The resulting glycopolymers can exhibit unique properties, such as specific optical rotations and thermal characteristics. ethz.ch For instance, the polymerization of vinyl glycosides can lead to materials with unique microspherical or "Swiss cheese" morphologies. researchgate.net These materials have potential applications as chiral stationary phases in chromatography, as components in biodegradable plastics, and as hydrogels for various biomedical uses. The ability to tailor the properties of these materials by controlling the polymerization process and the structure of the glycomonomer is a key area of ongoing research.
Interdisciplinary Research Opportunities in Glycoscience
The study of this compound sits (B43327) at the intersection of several scientific disciplines, creating exciting opportunities for interdisciplinary research within the broader field of glycoscience. olemiss.edu Glycoscience, the study of the structure, function, and biology of carbohydrates (glycans), is inherently interdisciplinary, and this compound serves as a prime example of a molecule that bridges chemistry, biology, and materials science. olemiss.edudokumen.pub
Chemistry and Biology: Synthetic chemists are developing new ways to produce this compound and its derivatives, while biologists and biochemists are using these compounds to probe complex biological systems. researchgate.netdntb.gov.ua The ability to create synthetic glycopolymers with precise structures allows for detailed studies of glycan-protein interactions, which can provide insights into disease mechanisms and aid in the development of new therapeutics. frontiersin.orgglyco.ac.ru
Materials Science and Medicine: The development of new glycomaterials from this compound has direct implications for medicine. mdpi.com For example, biocompatible and biodegradable glycopolymers can be used to create improved drug delivery vehicles or scaffolds for tissue regeneration. ethz.ch The collaboration between materials scientists and medical researchers is crucial for translating these laboratory innovations into clinical applications. mpg.de
Computational Science and Glycoinformatics: As the complexity of glycan structures and their interactions becomes more apparent, computational tools and glycoinformatics are playing an increasingly important role. glyco.ac.ru Predictive modeling can help to design new glycomonomers and glycopolymers with desired properties, and databases of glycan structures and functions are essential for interpreting experimental data. glyco.ac.ru The integration of computational approaches with experimental work will accelerate the pace of discovery in this field.
The continued exploration of this compound and related glycomonomers will undoubtedly lead to new discoveries and applications, highlighting the vast potential of glycoscience to address challenges in health, materials, and technology.
Q & A
Basic Research Questions
Q. What spectroscopic methods are optimal for characterizing the glycosidic linkage in vinyl glucopyranoside?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, is critical for identifying the anomeric configuration (α/β) of the glycosidic bond. Mass spectrometry (MS) can confirm molecular weight and fragmentation patterns, while infrared (IR) spectroscopy helps identify hydroxyl and vinyl functional groups. For example, in structurally similar compounds like ethyl glucoside, -NMR distinguishes β-linkages via anomeric carbon shifts at ~104–106 ppm .
Q. How can this compound be synthesized from glucose derivatives?
- Methodological Answer : Glycosylation reactions using glucose hemiacetals (e.g., glucose pentaacetate) and vinyl alcohol derivatives under acidic catalysis (e.g., BF-EtO) are common. Protecting group strategies (e.g., acetyl or benzyl groups) ensure regioselectivity. Enzymatic synthesis using glycosyltransferases or β-glucosidases may offer stereocontrol, though substrate specificity must be validated via HPLC or TLC .
Q. What are the key challenges in isolating this compound from reaction mixtures?
- Methodological Answer : Separation techniques like column chromatography (silica gel or reverse-phase C18) or membrane filtration (e.g., nanofiltration) are employed. Co-elution with unreacted glucose or byproducts requires optimization of solvent systems (e.g., ethyl acetate/methanol gradients). Purity validation via HPLC-ELSD (evaporative light scattering detection) is recommended .
Advanced Research Questions
Q. How can factorial design optimize enzymatic synthesis conditions for this compound?
- Methodological Answer : A factorial design tests variables like pH (4–7), temperature (25–45°C), and substrate molar ratios. Response surface methodology (RSM) identifies interactions affecting yield. For instance, in caprylyl glucoside synthesis, enzyme activity peaks at pH 6.5 and 35°C, but vinyl group reactivity may require lower temperatures to prevent polymerization .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Meta-analyses of in vitro vs. in vivo studies can clarify discrepancies. For example, discrepancies in antimicrobial activity may stem from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardizing protocols (CLSI guidelines) and controlling variables like solvent polarity (DMSO vs. water) improves reproducibility .
Q. How does the vinyl group influence the kinetic stability of glucopyranoside derivatives compared to alkyl analogs?
- Methodological Answer : Comparative hydrolysis studies under acidic/alkaline conditions (pH 2–12) quantify stability. The vinyl group’s electron-withdrawing effect may accelerate glycosidic bond cleavage vs. ethyl or butyl glucosides. Arrhenius plots derived from HPLC data at multiple temperatures (e.g., 20–60°C) model activation energy differences .
Methodological Frameworks
Integrating this compound research into broader glycoscience theories
- Approach : Link synthetic outcomes to the "Reactant-Induced Destabilization" theory, where electron-deficient aglycones (e.g., vinyl) increase leaving-group ability. Computational modeling (DFT calculations) predicts transition states, validated by kinetic isotope effects .
Evaluating research feasibility using FINER criteria
- Application :
- Feasible : Pilot studies assess substrate availability and enzyme compatibility.
- Novel : Focus on understudied applications (e.g., drug delivery via vinyl glycoside prodrugs).
- Ethical : Adhere to green chemistry principles (e.g., solvent recycling).
- Relevant : Align with SDG targets for sustainable biomaterials .
Data Validation and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
